5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique triazoloquinazoline structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5,8-dichloroquinazoline with methyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazoloquinazoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The triazoloquinazoline core can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can be further explored for their potential biological activities.
Scientific Research Applications
5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline has
Properties
Molecular Formula |
C10H6Cl2N4 |
---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
5,8-dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C10H6Cl2N4/c1-5-13-9-7-3-2-6(11)4-8(7)14-10(12)16(9)15-5/h2-4H,1H3 |
InChI Key |
FHNRCQZKEWKOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=C(C=C(C=C3)Cl)N=C2Cl |
Origin of Product |
United States |
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